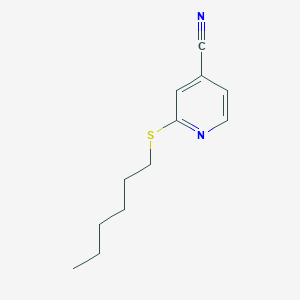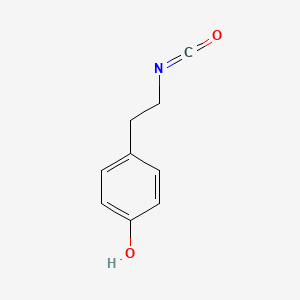
4-(2-Isocyanatoethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Isocyanatoethyl)phenol is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a phenol group substituted with an isocyanatoethyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isocyanatoethyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which is subsequently treated with an amine to yield the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized temperature and pressure conditions. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Isocyanatoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isocyanate group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of phenol.
Wissenschaftliche Forschungsanwendungen
4-(2-Isocyanatoethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and advanced materials through click chemistry reactions.
Biology: The compound is explored for its potential in bioconjugation and immobilization of biomolecules on surfaces.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 4-(2-Isocyanatoethyl)phenol involves the reactivity of its isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymerization and surface modification. The phenol group can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall functionality.
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Nitrophenol: A phenol derivative with a nitro group at the para position.
4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.
Uniqueness: 4-(2-Isocyanatoethyl)phenol is unique due to the presence of both a reactive isocyanate group and a phenol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
132740-46-6 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
4-(2-isocyanatoethyl)phenol |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 |
InChI-Schlüssel |
UHZCPBRALDCPOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN=C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
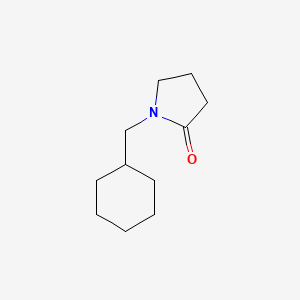
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
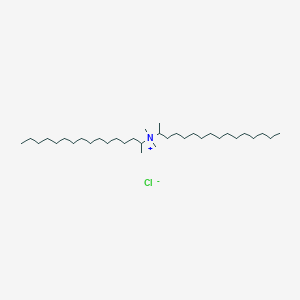

![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)
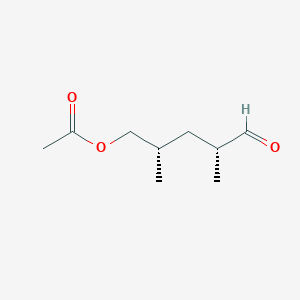
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
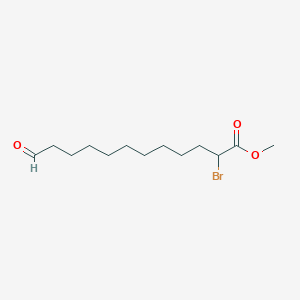

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
